Head-to-Head Comparison: PAPA/NO vs. DETA/NO in Nitric Oxide Release Kinetics and Cytotoxicity
In a direct comparative study, liposomes encapsulating N-propyl-1,3-propanediamine/NO (PAPA/NO) exhibited a fast nitric oxide release half-life of 2.5 hours, whereas liposomes with diethylenetriamine/NO (DETA/NO) showed a slow release half-life of >72 hours [1]. This difference in release kinetics translated to distinct anticancer cytotoxicity profiles: the fast-release PAPA/NO liposomes required higher NO payloads (LD50 > 6 μg mL−1) to achieve cytotoxicity, while the slow-release DETA/NO liposomes were effective at lower payloads (LD50 < 3 μg mL−1) [1].
| Evidence Dimension | Nitric oxide release half-life and liposomal cytotoxicity (LD50) |
|---|---|
| Target Compound Data | Half-life: 2.5 h; LD50 > 6 μg mL−1 (as PAPA/NO in liposomes) |
| Comparator Or Baseline | Diethylenetriamine/NO (DETA/NO): Half-life >72 h; LD50 < 3 μg mL−1 |
| Quantified Difference | Half-life difference: >28.8-fold faster release for PAPA/NO; LD50 difference: >2-fold higher payload required for PAPA/NO liposomes |
| Conditions | Liposomal formulations via reverse phase evaporation; cytotoxicity assayed over 72 h against pancreatic, colorectal, and breast cancer cell lines |
Why This Matters
The fast NO release kinetics of PAPA/NO make N-Propyl-1,3-propanediamine the preferred precursor for applications requiring rapid NO flux, while the higher LD50 informs dosing strategies in anticancer research.
- [1] Suchyta, D. J., & Schoenfisch, M. H. (2017). Anticancer potency of nitric oxide-releasing liposomes. RSC Advances, 7(84), 53236-53246. doi:10.1039/C7RA09899E. View Source
